N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide
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Overview
Description
N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the reaction of the pyrazole derivative with N-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic or pyrazole rings.
Scientific Research Applications
N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand the mechanisms of action of pyrazole derivatives and their effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
Uniqueness
N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its N-ethylbenzamide moiety may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-ethyl-4-(3-methyl-5-phenylpyrazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-20-19(23)16-9-11-17(12-10-16)22-18(13-14(2)21-22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSAGGOBAGMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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